Natural Product Identity vs. Synthetic Analogs
2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was isolated and structurally characterized as catharsitoxin B, one of six novel imidazole alkaloids from Catharsius molossus [1]. Among the six catharsitoxins (A–F), catharsitoxin B is distinguished by its 2-ethyl-3-methyl substitution pattern, whereas catharsitoxin A carries a 2-methyl substituent and catharsitoxins C–F feature different alkyl or alkenyl groups. This specific substitution pattern can serve as a chemotaxonomic marker or a starting point for structure–activity relationship (SAR) studies that require a defined natural product lead rather than a purely synthetic library compound.
| Evidence Dimension | Natural product occurrence and structural uniqueness within the catharsitoxin family |
|---|---|
| Target Compound Data | Catharsitoxin B: 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (exact mass 164.13135 g/mol) |
| Comparator Or Baseline | Catharsitoxin A: 2-methyl analog; Catharsitoxins C–F: longer-chain or unsaturated alkyl variants (exact masses range 150–192 g/mol) |
| Quantified Difference | Ethyl vs. methyl at C‑2 increases molecular weight by 14 Da and adds one methylene unit to the lipophilic surface area |
| Conditions | Isolation from Catharsius molossus; structural confirmation by 800 MHz 1H NMR and total synthesis [1] |
Why This Matters
Researchers requiring a natural product starting point for fragment-based drug discovery or SAR exploration of imidazo[1,2-a]pyridine alkaloids will find this compound's documented natural origin and fully assigned NMR data critical for traceability and reproducibility.
- [1] Suenaga K, et al. Catharsitoxins from the Chinese remedy qiung laug. Tetrahedron Letters. 2001;42(40):7079-7081. doi:10.1016/S0040-4039(01)01468-X View Source
